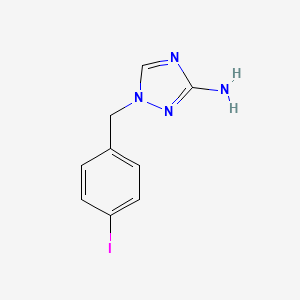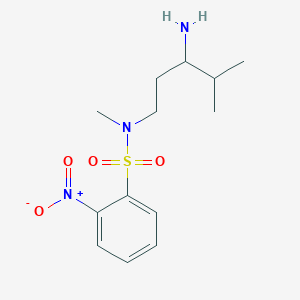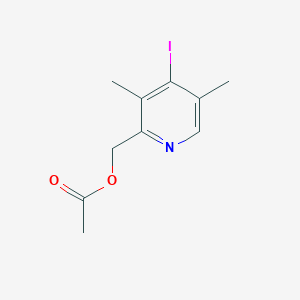
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom, two methyl groups, and an acetate group attached to a pyridine ring
Méthodes De Préparation
The synthesis of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3,5-dimethylpyridine as the primary starting material.
Acetylation Reaction: The pyridine derivative undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Analyse Des Réactions Chimiques
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Applications De Recherche Scientifique
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The iodine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can be compared with other similar compounds, such as:
(4-Bromo-3,5-dimethylpyridin-2-yl)methyl acetate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.
(4-Chloro-3,5-dimethylpyridin-2-yl)methyl acetate: Contains a chlorine atom instead of iodine. It may have distinct chemical and physical properties.
(4-Fluoro-3,5-dimethylpyridin-2-yl)methyl acetate: Features a fluorine atom in place of iodine.
Propriétés
Formule moléculaire |
C10H12INO2 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
(4-iodo-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H12INO2/c1-6-4-12-9(5-14-8(3)13)7(2)10(6)11/h4H,5H2,1-3H3 |
Clé InChI |
HNYOPULYGWFQPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1I)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)

![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
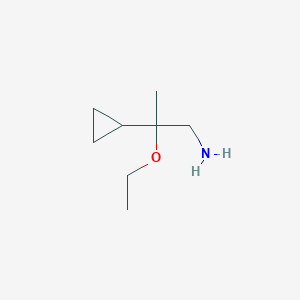

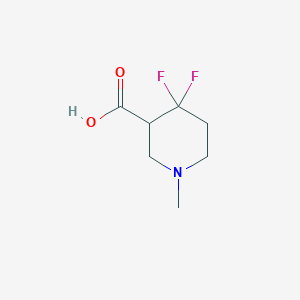
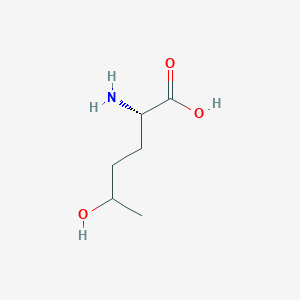
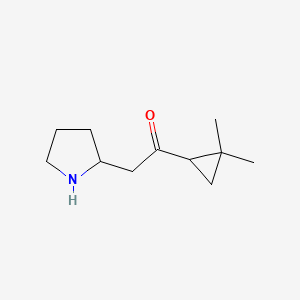
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)

